

The Chemical Probe AZ960: A Comparative Guide for Validating JAK2 Inhibition

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Compound of Interest		
Compound Name:	AZ-2	
Cat. No.:	B605723	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the chemical probe AZ960 and its alternatives for the target protein Janus Kinase 2 (JAK2). This document summarizes key experimental data, offers detailed protocols for validation assays, and visualizes critical biological pathways and experimental workflows.

AZ960 is a potent and selective ATP-competitive inhibitor of JAK2, a non-receptor tyrosine kinase crucial in cytokine and growth factor signaling. Dysregulation of the JAK2 signaling pathway is implicated in various myeloproliferative neoplasms, making it a significant target for therapeutic intervention. Validating the on-target effects of chemical probes like AZ960 is paramount for accurate biological conclusions and successful drug discovery efforts.

Comparative Analysis of JAK2 Inhibitors

The following tables summarize the biochemical potency and cellular activity of AZ960 in comparison to other well-characterized JAK2 inhibitors, such as Ruxolitinib and Fedratinib.

Biochemical Potency



Compoun d	Target	Ki (nM)	IC50 (nM)	Selectivit y vs. JAK1	Selectivit y vs. JAK3	Selectivit y vs. TYK2
AZ960	JAK2	0.45[1]	<3[1][2]	>50-fold[3]	3-fold[2]	>50-fold[3]
Ruxolitinib	JAK1/2	-	3.3 (JAK1), 2.8 (JAK2) [3]	~1-fold	>130-fold	-
Fedratinib	JAK2	-	3[3]	35-fold	334-fold	-
Pacritinib	JAK2	-	23	43-fold	39-fold	-
Momelotini b	JAK2	-	110	1.5-fold	1.5-fold	-

Note: Data is compiled from various sources and assay conditions may differ. Direct head-to-head comparisons under identical conditions are ideal for accurate assessment.

Cellular Activity

Compound	Cell Line	Assay	IC50 / GI50 (nM)
AZ960	TEL-JAK2 Ba/F3	STAT5 Phosphorylation	15[2]
AZ960	TEL-JAK2 Ba/F3	Cell Proliferation	25[4]
AZ960	SET-2 (JAK2 V617F)	Cell Proliferation	33[4]
Ruxolitinib	SET-2	STAT5 Phosphorylation	14[5]
Fedratinib	SET-2	STAT5 Phosphorylation	672[5]
Pacritinib	SET-2	STAT5 Phosphorylation	429[5]
Momelotinib	SET-2	STAT5 Phosphorylation	205[5]
-			



Signaling Pathway and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and validation of a chemical probe.

JAK2-STAT Signaling Pathway

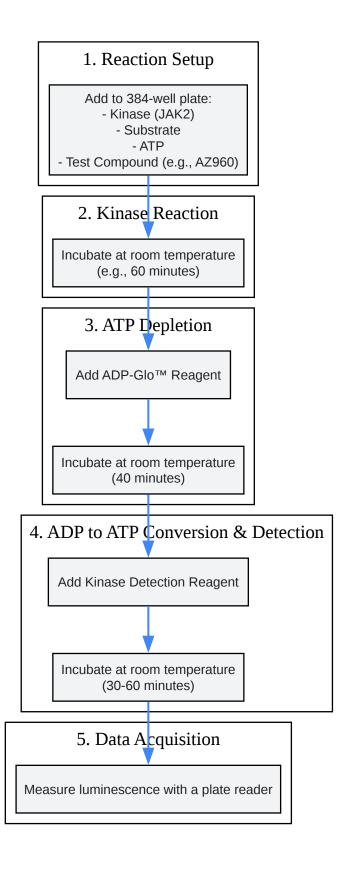
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine and growth factor signaling.[6][7][8] Ligand binding to cytokine receptors induces receptor dimerization, bringing receptor-associated JAKs into close proximity. This leads to JAK autophosphorylation and subsequent phosphorylation of the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.

Caption: The JAK2-STAT signaling cascade.

Experimental Workflow: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.





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Caption: Workflow for the ADP-Glo™ Kinase Assay.



Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from commercially available kits and published studies.[6][7][9]

Materials:

- Recombinant JAK2 enzyme
- Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds (e.g., AZ960) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further
 dilute in kinase assay buffer to the desired final concentrations. The final DMSO
 concentration in the assay should be ≤1%.
- Reaction Setup: In a 384-well plate, add 5 μL of the diluted test compound.
- Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and substrate at 2x the final concentration.
- Enzyme Addition: Add 2.5 μL of the JAK2 enzyme solution to each well, except for the "no enzyme" control wells.



- Reaction Initiation: Add 2.5 μ L of the master mix to each well to start the kinase reaction. The final reaction volume is 10 μ L.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- ATP Depletion: Add 10 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Detection: Add 20 μL of Kinase Detection Reagent to each well.
 This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT5 Western Blot Assay

This protocol outlines the general steps for assessing the inhibition of JAK2-mediated STAT5 phosphorylation in a cellular context.

Materials:

- Human cell line expressing a constitutively active JAK2 (e.g., SET-2 with JAK2 V617F) or a cytokine-dependent cell line (e.g., TF-1)
- Cell culture medium and supplements
- Cytokine (if required, e.g., erythropoietin for TF-1 cells)
- Test compounds (e.g., AZ960)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit



- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system for chemiluminescence detection

Procedure:

- Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to adhere or recover overnight. The following day, starve the cells of serum or growth factors if necessary.
- Compound Incubation: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).
- Stimulation (if applicable): If using a cytokine-dependent cell line, stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
- Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the ECL substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like GAPDH.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the
 phospho-STAT5 signal to the total STAT5 or housekeeping protein signal. Calculate the
 percent inhibition of STAT5 phosphorylation for each compound concentration relative to the
 stimulated vehicle control.

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